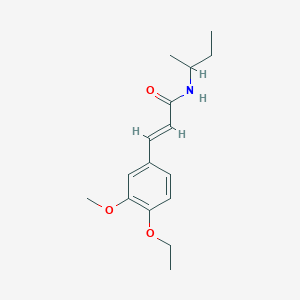
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that is commonly used in the laboratory for various experiments.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one is not fully understood. However, it is believed to act as an agonist or antagonist of certain neurotransmitter receptors, particularly the muscarinic acetylcholine receptors. It may also modulate the release of certain neurotransmitters, such as dopamine and serotonin, in the brain.
Biochemical and Physiological Effects:
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one has various biochemical and physiological effects. It has been shown to affect the activity of several enzymes, such as acetylcholinesterase and monoamine oxidase. It may also alter the levels of certain neurotransmitters in the brain, leading to changes in behavior and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one in lab experiments is its versatility. It can be used in various assays and experiments, including receptor binding assays, enzyme assays, and cell-based assays. However, its use may be limited by its cost and availability. It may also have certain side effects, such as cytotoxicity and genotoxicity, which need to be carefully considered.
Direcciones Futuras
There are several future directions for the use of 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one in scientific research. One direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Another direction is to develop new analogs and derivatives of this compound with improved pharmacological properties. Additionally, its use in the field of drug discovery and development may be expanded, particularly in the search for new drugs targeting the central nervous system.
In conclusion, 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one is a versatile and important compound in the field of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various scientific and medical applications.
Métodos De Síntesis
The synthesis of 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one involves the reaction of quinuclidin-3-one with 2-(1,3-benzodioxol-5-yl) acetaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, leading to the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one has various scientific research applications. It is commonly used in the field of medicinal chemistry to design and synthesize new compounds with potential therapeutic properties. It is also used in the study of the central nervous system, particularly in the investigation of the role of neurotransmitters in various physiological and pathological conditions.
Propiedades
Nombre del producto |
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one |
|---|---|
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C15H15NO3/c17-15-11-3-5-16(6-4-11)12(15)7-10-1-2-13-14(8-10)19-9-18-13/h1-2,7-8,11H,3-6,9H2/b12-7+ |
Clave InChI |
NGNUATHUAAONSD-KPKJPENVSA-N |
SMILES isomérico |
C1CN\2CCC1C(=O)/C2=C\C3=CC4=C(C=C3)OCO4 |
SMILES |
C1CN2CCC1C(=O)C2=CC3=CC4=C(C=C3)OCO4 |
SMILES canónico |
C1CN2CCC1C(=O)C2=CC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)



![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)


![Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B256647.png)
![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)

![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)

![2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone](/img/structure/B256662.png)